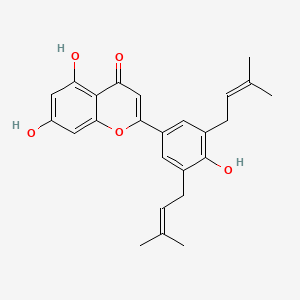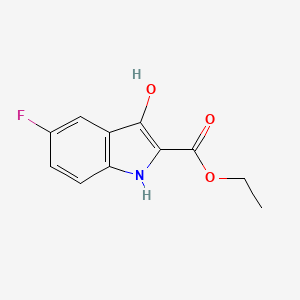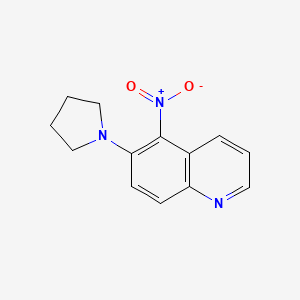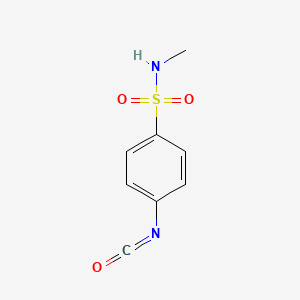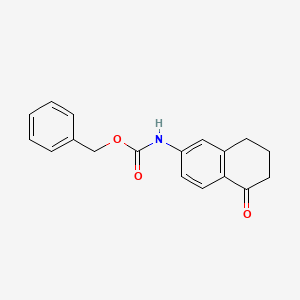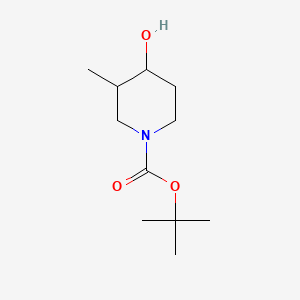
2-(5-Oxazolyl)benzoic Acid
描述
2-(5-Oxazolyl)benzoic Acid is an organic compound characterized by the presence of an oxazole ring attached to a benzoic acid moiety. This compound is known for its unique chemical structure, which imparts distinct properties and reactivity. It is widely used in various fields of scientific research due to its versatile nature.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxazolyl)benzoic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoic acid derivatives with amino alcohols, followed by cyclization to form the oxazole ring. For instance, a palladium-catalyzed cyclization can be employed, where acid chlorides react with propargylamines in the presence of palladium acetate and triethylamine in toluene at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-(5-Oxazolyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other oxidizing agents under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, reduced benzoic acid derivatives, and other functionalized compounds.
科学研究应用
2-(5-Oxazolyl)benzoic Acid finds extensive applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological activities.
作用机制
The mechanism of action of 2-(5-Oxazolyl)benzoic Acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(5-Phenyl-2-oxazolyl)benzoic Acid: A benzoic acid derivative with a phenyl-substituted oxazole group, known for its antioxidant properties.
2-(4-Oxazolyl)benzoic Acid: Another oxazole derivative with a different substitution pattern, exhibiting distinct reactivity and applications.
Uniqueness: 2-(5-Oxazolyl)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGSVWPWKVLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

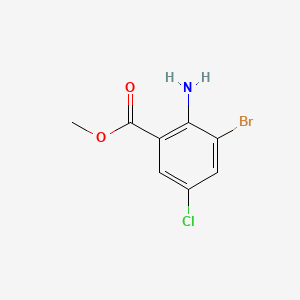
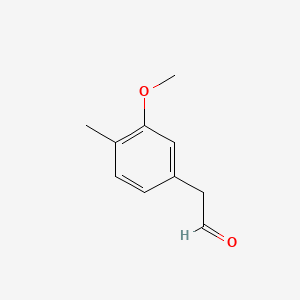
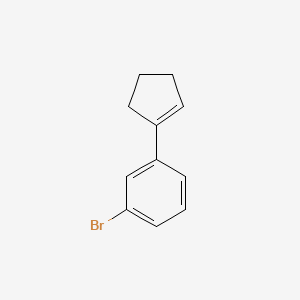

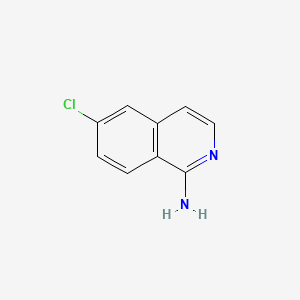
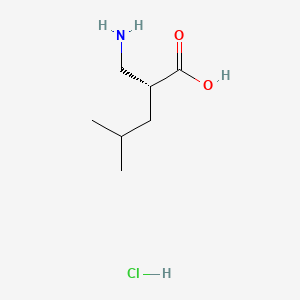
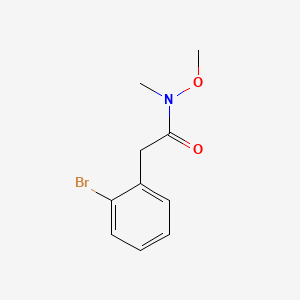
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
